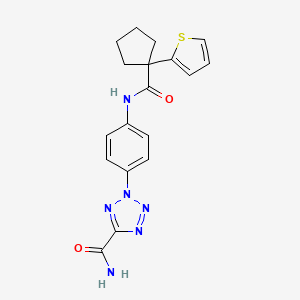
2-(4-(1-(thiophen-2-yl)cyclopentanecarboxamido)phenyl)-2H-tetrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiophene is a five-membered ring made up of one sulfur atom and four carbon atoms . It’s a basic unit in many biologically active compounds and has a variety of applications in industrial chemistry and material science .
Molecular Structure Analysis
The molecular structure of a compound can be confirmed by various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and Mass spectroscopy . X-ray diffraction can also be used to determine the crystal structure .Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives can be quite complex and depend on the specific substituents present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various experimental techniques. For example, the thermal stability of a compound can be determined through thermogravimetric analysis .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- A study focused on synthesizing and characterizing compounds closely related to the specified chemical, including 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides. This research highlights the chemical synthesis and molecular structure of these compounds (Talupur, Satheesh, & Chandrasekhar, 2021).
Crystal Structure Analysis
- The compound 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, structurally similar to the requested chemical, was synthesized and its crystal structure was analyzed through single crystal X-ray diffraction studies, providing insights into the molecular arrangement and interactions (Prabhuswamy et al., 2016).
Antimicrobial and Antiviral Activities
- Research on the synthesis of heterocyclic compounds with thiophene-2-carboxamide has indicated their potential as antibiotics and against Gram-positive and Gram-negative bacteria, suggesting antimicrobial properties (Ahmed, 2007).
- Another study investigated the synthesis and antiviral activity of certain thiazole C-nucleosides, demonstrating the potential use of such compounds in antiviral therapies (Srivastava et al., 1977).
Anticancer Research
- New 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives were synthesized and evaluated for in vitro cytotoxicity, indicating the potential of these compounds in anticancer research (Atta & Abdel‐Latif, 2021).
- The synthesis of novel thiazole-5-carboxamide derivatives and their evaluation for anticancer activity against various cell lines showcases the potential of these compounds in developing new cancer treatments (Cai et al., 2016).
Green Chemistry and Synthesis Techniques
- A study presented green approaches for synthesizing thiophenyl pyrazoles and isoxazoles, demonstrating environmentally friendly synthesis methods that could be applicable to similar compounds (Sowmya et al., 2018).
Antimicrobial and Antioxidant Studies
- Research on the synthesis of lignan conjugates via cyclopropanation indicated significant antimicrobial and antioxidant properties, suggesting similar potential in related compounds (Raghavendra et al., 2016).
Mecanismo De Acción
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Biochemical Pathways
The compound may affect various biochemical pathways depending on its specific targets. Without knowledge of these targets, it’s challenging to predict the exact pathways it may influence. Compounds with similar structures have been shown to impact pathways related to inflammation, cell proliferation, and neurotransmission .
Pharmacokinetics
Based on its chemical structure, it is reasonable to hypothesize that it may be well absorbed in the gastrointestinal tract after oral administration, widely distributed in the body due to its lipophilic nature, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of this compound’s action are largely unknown due to the lack of specific target identification. Based on its structural similarity to other compounds, it may have anti-inflammatory, antiproliferative, or neurotransmission-modulating effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could potentially degrade the compound or alter its structure, thereby affecting its efficacy. The presence of other molecules could lead to competitive or noncompetitive inhibition, affecting the compound’s ability to bind to its targets .
Direcciones Futuras
Propiedades
IUPAC Name |
2-[4-[(1-thiophen-2-ylcyclopentanecarbonyl)amino]phenyl]tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O2S/c19-15(25)16-21-23-24(22-16)13-7-5-12(6-8-13)20-17(26)18(9-1-2-10-18)14-4-3-11-27-14/h3-8,11H,1-2,9-10H2,(H2,19,25)(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIAYUPFUCKOSAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NC3=CC=C(C=C3)N4N=C(N=N4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2992046.png)

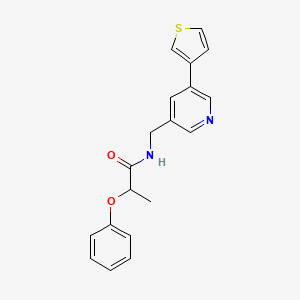

![3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B2992053.png)
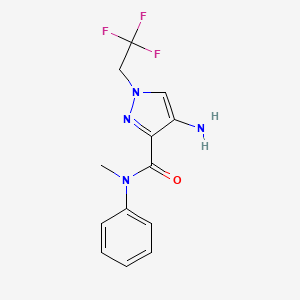
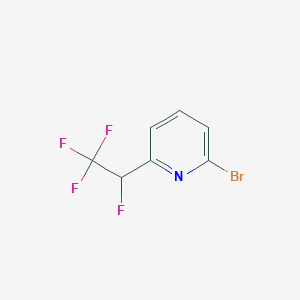
![7-(4-benzylpiperazin-1-yl)-3-[(3,5-dimethylphenyl)sulfonyl]-6-fluoro-1-methylquinolin-4(1H)-one](/img/structure/B2992057.png)
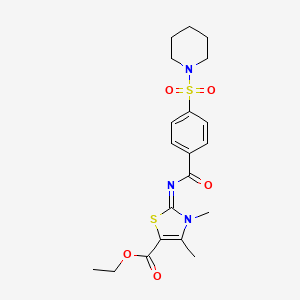
![methyl 4-(4,6-dioxo-5-phenyl-2-(o-tolyl)hexahydro-2H-pyrrolo[3,4-d]isoxazol-3-yl)benzoate](/img/structure/B2992059.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2992061.png)
![2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-3-methylquinoxaline](/img/structure/B2992063.png)

![N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-4-methoxy-2,2-dimethylbutanamide](/img/structure/B2992067.png)